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molecular formula C10H9NO B180331 7,8-dihydro-1H-furo[2,3-g]indole CAS No. 170728-95-7

7,8-dihydro-1H-furo[2,3-g]indole

Cat. No. B180331
M. Wt: 159.18 g/mol
InChI Key: JGMWGDRTILHBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07166613B2

Procedure details

A solution of 2,3,7,8-tetrahydro-1H-furo[2,3-g]indole-2,3-dione (9.05 g, 47.9 mmol) in tetrahydrofuran (100 mL) was stirred at −20° C. under an argon atmosphere. Solid sodium borohydride was added portionwise and the reaction was stirred for 20 min at −20° C. Boron trifluoride etherate (11.9 mL, 96 mmol) was added dropwise over 90 min, then the mixture was warmed to 0° C. and stirred for 1 h. The reaction was quenched with water (100 mL) and the solution was extracted with ethyl acetate (3×150 mL). The organic extracts were combined, dried (magnesium sulphate) and concentrated in vacuo to afford a yellow solid which was purified by column chromatography [SiO2; heptane-ethyl acetate (5:1)] to afford the title compound (3.2 g, 42.8%); analytical data as described above.
Name
2,3,7,8-tetrahydro-1H-furo[2,3-g]indole-2,3-dione
Quantity
9.05 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.9 mL
Type
reactant
Reaction Step Three
Yield
42.8%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]3[O:12][CH2:11][CH2:10][C:8]3=2)[C:3](=O)[C:2]1=O.[BH4-].[Na+].B(F)(F)F.CCOCC>O1CCCC1>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]3[O:12][CH2:11][CH2:10][C:8]3=2)[CH:3]=[CH:2]1 |f:1.2,3.4|

Inputs

Step One
Name
2,3,7,8-tetrahydro-1H-furo[2,3-g]indole-2,3-dione
Quantity
9.05 g
Type
reactant
Smiles
N1C(C(C2=CC=C3C(=C12)CCO3)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
11.9 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 20 min at −20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a yellow solid which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography [SiO2; heptane-ethyl acetate (5:1)]

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N1C=CC2=CC=C3C(=C12)CCO3
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 42.8%
YIELD: CALCULATEDPERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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